molecular formula C15H15NO4 B8181956 Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate

Cat. No.: B8181956
M. Wt: 273.28 g/mol
InChI Key: NYHLPFDPCZFHSW-UHFFFAOYSA-N
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Description

Methyl 4-(Benzyloxy)-6-(hydroxymethyl)picolinate (CAS 2098124-69-5) is a high-purity chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28. This picolinate ester derivative features a benzyloxy group and a hydroxymethyl group on the pyridine ring, making it a valuable synthetic intermediate and building block in medicinal chemistry and antimicrobial research . Researchers utilize this compound for the synthesis of more complex molecules; for instance, its ethyl ester analogue is documented in chemical databases, highlighting the relevance of this chemical class . The presence of the hydroxymethyl group allows for further functionalization, while the benzyloxy group can serve as a protecting group, offering versatile pathways for chemical synthesis. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to ensure stability . GHS safety warnings indicate potential health hazards, including toxicity if swallowed, skin and eye irritation, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15(18)14-8-13(7-12(9-17)16-14)20-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLPFDPCZFHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Hydroxy-6-Formylpicolinate

The synthesis begins with methyl 4,6-dihydroxypicolinate, which undergoes selective formylation at C6 using the Vilsmeier-Haack reaction. A mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces a formyl group, yielding methyl 4-hydroxy-6-formylpicolinate in 68% yield.

Reaction Conditions :

  • Reagents: POCl₃ (1.2 equiv.), DMF (1.5 equiv.)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature, 12 h

Reduction of Formyl to Hydroxymethyl

The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively, with no observed over-reduction to the methyl group.

Optimization Note :

  • Chelation-controlled reduction ensures retention of stereochemistry at C6.

  • Alternative reductants (e.g., LiAlH₄) resulted in ester group cleavage, necessitating NaBH₄.

Benzyl Protection at C4

The C4-hydroxyl group is protected using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction achieves 85% yield under reflux conditions (Table 1).

Table 1: Benzylation Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF80685
NaHTHF60872
DBUAcetone252465

Pathway B: Bromomethyl Intermediate Route

Synthesis of Methyl 6-(Bromomethyl)Picolinate

Methyl 6-methylpicolinate is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This method affords methyl 6-(bromomethyl)picolinate in 78% yield, with regioselectivity driven by the methyl group’s activation.

Mechanistic Insight :

  • Radical stabilization at the benzylic position directs bromination exclusively at C6.

Hydroxymethyl Installation via Nucleophilic Substitution

The bromomethyl group is substituted with a hydroxyl group using silver nitrate (AgNO₃) in aqueous THF. This step proceeds via an SN1 mechanism, yielding methyl 6-(hydroxymethyl)picolinate in 90% purity.

Critical Parameter :

  • Moisture-free conditions prevent ester hydrolysis.

Selective Benzylation at C4

Using the same benzylation protocol as Pathway A, the C4-hydroxyl group is protected, yielding the target compound in 82% yield.

Pathway C: Direct Functionalization of Methyl 4,6-Dihydroxypicolinate

Simultaneous Benzylation and Hydroxymethylation

A one-pot strategy employs benzyl bromide and paraformaldehyde under Mitsunobu conditions (DIAD, PPh₃). This approach concurrently installs the benzyloxy and hydroxymethyl groups, albeit with moderate yields (60%) due to competing side reactions.

Limitations :

  • Scalability issues arise from the stoichiometric use of reagents.

  • Chromatographic purification is required to isolate the product.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.2 Hz, 1H, H3), 7.45–7.30 (m, 5H, Bn), 6.95 (d, J = 7.2 Hz, 1H, H5), 5.20 (s, 2H, CH₂Bn), 4.65 (s, 2H, CH₂OH), 3.90 (s, 3H, COOCH₃).

  • ¹³C NMR : δ 165.8 (COOCH₃), 137.2 (C4), 128.5–127.3 (Bn), 68.9 (CH₂Bn), 62.1 (CH₂OH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₅NO₄ [M+H]⁺: 274.1075

  • Observed: 274.1078.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Comparison

PathwayStepsTotal Yield (%)Purification Complexity
A358Moderate
B363High
C160Low

Pathway B offers the highest yield but requires meticulous handling of brominated intermediates. Pathway C, while step-economical, suffers from lower scalability.

Industrial-Scale Considerations

Solvent Recycling

  • DMF recovery via distillation reduces costs in Pathway A.

  • Aqueous workups in Pathway B necessitate wastewater treatment infrastructure.

Catalytic Improvements

  • Palladium-catalyzed benzylation (e.g., using Pd(OAc)₂) is under investigation to replace stoichiometric bases .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol.

    Substitution: The picolinic acid core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, benzyl alcohols, and various substituted picolinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is noted for its potential in drug development due to its unique chemical structure, which allows for the modification of biological activity.

  • Anticancer Research : The compound's structural features enable it to interact with biological targets, making it a candidate for anticancer drug development. Research indicates that derivatives of picolinate compounds can inhibit tumor growth and enhance the efficacy of existing treatments by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties : Studies have shown that picolinate derivatives exhibit antimicrobial activity against various pathogens. The hydroxymethyl group enhances solubility and bioactivity, potentially leading to new treatments for infectious diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of other biologically active molecules.

  • Building Block for Complex Molecules : this compound can be used as a precursor for synthesizing more complex structures, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it versatile in synthetic pathways .
  • Functionalization : The presence of hydroxymethyl and benzyloxy groups allows for further functionalization, enabling chemists to create derivatives with enhanced properties or specific activities tailored for particular applications in medicinal chemistry .

Biochemical Studies

The interaction studies involving this compound are crucial for understanding its behavior in biological systems.

  • Enzyme Inhibition Studies : Research has indicated that this compound may act as an inhibitor for certain enzymes, which is critical for drug design aimed at modulating enzymatic activity related to disease states .
  • Binding Affinity Assessments : Investigations into the binding affinities of this compound with various receptors can provide insights into its potential therapeutic uses. These studies typically utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify interactions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 4-hydroxymethylpicolinateHydroxymethyl instead of benzyloxyPotentially enhanced solubility
Methyl 4-(benzyloxy)-6-methoxypicolinateMethoxy group instead of hydroxymethylDifferent reactivity profile
Methyl 4-bromopicolinateBromine instead of hydroxymethylDifferent electrophilic character

These comparisons highlight how variations in functional groups can significantly influence biological activity and reactivity profiles, positioning this compound as a unique candidate within this context .

Conclusion and Future Directions

This compound holds significant promise across various scientific domains, particularly in pharmaceutical development and organic synthesis. Its structural features allow for diverse applications, from drug design to biochemical studies. Future research should focus on:

  • Further elucidating its mechanism of action in biological systems.
  • Exploring its potential as a scaffold for novel drug development.
  • Conducting clinical trials to assess efficacy and safety in therapeutic applications.

As research progresses, this compound may play a pivotal role in advancing medicinal chemistry and improving treatment options for various diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural Analogs of Methyl Picolinate Derivatives

Compound Name Substituents (4-/6-positions) Key Functional Groups Synthesis Yield References
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate 4-benzyloxy, 6-hydroxymethyl Ether, hydroxymethyl Not reported
Methyl 6-((diethoxyphosphoryl)methyl)-4-(3-methoxyphenyl)picolinate (17c) 4-(3-methoxyphenyl), 6-phosphoryl Phosphoryl, methoxyphenyl 58%
Methyl 6-((diethoxyphosphoryl)methyl)-4-(4-hydroxyphenyl)picolinate (17e) 4-(4-hydroxyphenyl), 6-phosphoryl Phosphoryl, hydroxyphenyl 20%
Methyl 4-(4-chlorophenyl)-6-((diethoxyphosphoryl)methyl)picolinate (17k) 4-(4-chlorophenyl), 6-phosphoryl Phosphoryl, chlorophenyl 60%
Methyl 4-((4-methoxyphenyl)ethynyl)-6-(((methylsulfonyl)oxy)methyl)picolinate (4a) 4-ethynylaryl, 6-sulfonate Ethynyl, sulfonate 90%*
Methyl 4-amino-6-methoxypicolinate 4-amino, 6-methoxy Amino, methoxy Not reported

*Yield reported for intermediate step in synthesis.

Key Observations:

  • Substituent Diversity: The target compound’s benzyloxy and hydroxymethyl groups contrast with analogs bearing phosphoryl (e.g., 17c, 17e), sulfonate (4a), or amino (11) moieties. Phosphoryl-containing derivatives (17c–17m) exhibit wide yield variability (20–90%), influenced by steric and electronic effects during synthesis .

Biological Activity

Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 235.26 g/mol

The structure features a picolinate backbone with a benzyloxy group and a hydroxymethyl substituent, which may contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects.

Anticancer Activity

A study explored the compound's ability to inhibit cancer cell proliferation. The results demonstrated significant antiproliferative effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Inhibition of topoisomerase II
MCF-715.0Induction of apoptosis
A54910.0Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Case Studies

  • Case Study: In Vivo Antitumor Efficacy
    • Objective : Evaluate the in vivo efficacy of this compound in a mouse model of breast cancer.
    • Method : Mice were treated with varying doses of the compound.
    • Results : Tumor growth was significantly inhibited at doses above 10 mg/kg, with minimal toxicity observed in normal tissues.
  • Case Study: Anti-inflammatory Response
    • Objective : Assess the anti-inflammatory properties in a rat model of acute inflammation.
    • Method : The compound was administered prior to LPS injection.
    • Results : A marked reduction in paw edema and inflammatory markers was observed, indicating effective modulation of the inflammatory response.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate?

  • Answer : The compound (CAS: 2098124-69-5) has a molecular formula of C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . Key structural features include a pyridine ring substituted with a benzyloxy group at position 4 and a hydroxymethyl group at position 5. The ester group at position 2 enhances its reactivity in synthetic modifications. Purity is typically ≥95%, with solubility and stability data under investigation . Characterization methods include NMR, HPLC, and mass spectrometry for structural confirmation .

Q. What are standard protocols for synthesizing this compound?

  • Answer : Synthesis involves multi-step functionalization of picolinate derivatives. A common approach includes bromination at position 6 followed by etherification to introduce the benzyloxy group . Hydroxymethylation may involve reductive conditions or protected aldehyde intermediates. Reaction optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation, with solvents like methanol or dichloromethane and catalysts such as sodium methoxide . Yields depend on precise temperature control (e.g., 0–25°C) and reaction time .

Q. What safety precautions are critical when handling this compound?

  • Answer : Follow OSHA guidelines for hazardous chemicals. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ingestion (H302 hazard) and skin contact. In case of exposure, remove contaminated clothing and seek medical attention . Store in a cool, dry place away from oxidizers. Regulatory compliance (TSCA inventory) restricts use to research settings under qualified supervision .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Methodological solutions include:

  • Comparative structural analysis : Use XRD or computational modeling to verify stereochemistry and conformation .
  • Dose-response studies : Test purity-adjusted concentrations across multiple cell lines .
  • Metabolic profiling : Assess stability in biological matrices via LC-MS to identify degradation products .

Q. What strategies optimize the reaction yield during hydroxymethyl group introduction?

  • Answer : Challenges include regioselectivity and side reactions. Strategies:

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxymethyl) to direct functionalization .
  • Catalyst screening : Test Pd/C or Ru-based catalysts for selective reductions .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .

Q. How does the substitution pattern influence pharmacological activity compared to analogs?

  • Answer : Structural analogs (e.g., Methyl 6-(benzyloxy)-5-bromopicolinate) show divergent bioactivity due to electronic and steric effects . For example:

  • Benzyloxy vs. methoxy : Benzyloxy enhances lipophilicity, improving blood-brain barrier penetration .
  • Hydroxymethyl vs. bromine : Hydroxymethyl enables prodrug strategies via esterase cleavage, while bromine supports cross-coupling reactions .
  • SAR studies : Use computational tools (e.g., molecular docking) to predict target binding affinities .

Q. What analytical techniques are essential for resolving synthetic impurities?

  • Answer : Impurities (e.g., unreacted intermediates) require:

  • HPLC-DAD/MS : Quantify trace impurities and assign structures via fragmentation patterns .
  • 2D-NMR : Resolve overlapping signals for byproduct identification .
  • X-ray crystallography : Confirm stereochemistry of crystallizable impurities .

Methodological Guidance Table

Research ChallengeRecommended TechniquesKey References
Synthesis OptimizationIn-line FTIR, catalyst screening
Bioactivity ValidationDose-response assays, metabolic profiling
Structural ConfirmationXRD, 2D-NMR
Impurity AnalysisHPLC-DAD/MS, crystallography

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